molecular formula C29H35N5O7 B14210298 L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid CAS No. 845509-90-2

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid

Cat. No.: B14210298
CAS No.: 845509-90-2
M. Wt: 565.6 g/mol
InChI Key: ONMNORGKQRUUSI-IVIIFCHOSA-N
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Description

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid is a tetrapeptide composed of four amino acids: phenylalanine, tryptophan, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, enzymatic methods can be used for peptide synthesis, where specific enzymes catalyze the formation of peptide bonds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-valyl-L-tryptophyl-L-aspartic acid: Similar structure but different sequence.

    L-Tryptophyl-L-phenylalanyl-L-valyl-L-aspartic acid: Another tetrapeptide with a different sequence.

    L-Valyl-L-phenylalanyl-L-tryptophyl-L-aspartic acid: Similar but with valine at the N-terminus.

Uniqueness

L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid is unique due to its specific sequence, which determines its distinct biological activity and interactions. The arrangement of amino acids influences the peptide’s conformation, stability, and function, making it a valuable compound for targeted research and applications.

Properties

CAS No.

845509-90-2

Molecular Formula

C29H35N5O7

Molecular Weight

565.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C29H35N5O7/c1-16(2)25(28(39)33-23(29(40)41)14-24(35)36)34-27(38)22(13-18-15-31-21-11-7-6-10-19(18)21)32-26(37)20(30)12-17-8-4-3-5-9-17/h3-11,15-16,20,22-23,25,31H,12-14,30H2,1-2H3,(H,32,37)(H,33,39)(H,34,38)(H,35,36)(H,40,41)/t20-,22-,23-,25-/m0/s1

InChI Key

ONMNORGKQRUUSI-IVIIFCHOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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